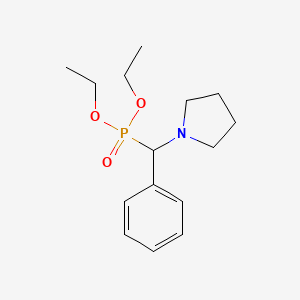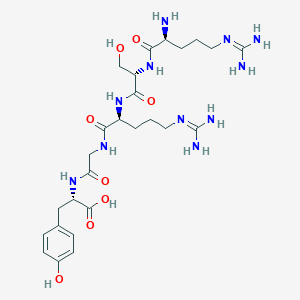
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is a compound belonging to the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of thiol and hydrazino groups in this compound makes it particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of tin(II) chloride in concentrated hydrochloric acid . Another approach includes the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can lead to the formation of complex three-dimensional networks, contributing to the compound’s stability and biological activity . The specific pathways involved depend on the particular application and target molecule.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-3-thiol: This compound is similar in structure but differs in the position of the thiol group and the absence of the hydrazino group.
3-Amino-1,2,4-triazole-5-thiol: Another similar compound with a different arrangement of functional groups.
Uniqueness: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is unique due to the presence of both thiol and hydrazino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs.
Propiedades
Número CAS |
880358-77-0 |
|---|---|
Fórmula molecular |
C2H6N6S |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
1-hydrazinyl-5-iminotriazolidine-4-thione |
InChI |
InChI=1S/C2H6N6S/c3-1-2(9)5-7-8(1)6-4/h3,6-7H,4H2,(H,5,9) |
Clave InChI |
ZBMANOGCKOERMB-UHFFFAOYSA-N |
SMILES canónico |
C1(=N)C(=S)NNN1NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)



![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)

![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)





